1-(4-chlorophenyl)-2-[1-(4-fluorophenoxy)ethyl]-1H-imidazole
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Overview
Description
1-(4-Chlorophenyl)-2-[1-(4-fluorophenoxy)ethyl]-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a chlorophenyl group, a fluorophenoxyethyl group, and an imidazole ring
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-2-[1-(4-fluorophenoxy)ethyl]-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorophenyl and 4-fluorophenoxyethyl intermediates.
Reaction Conditions: The intermediates are subjected to a series of reactions, including nucleophilic substitution and cyclization, to form the imidazole ring.
Industrial Production: Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. The process may also include steps for purification and crystallization to obtain the final product.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-2-[1-(4-fluorophenoxy)ethyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl or fluorophenoxyethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions: Reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Scientific Research Applications
1-(4-Chlorophenyl)-2-[1-(4-fluorophenoxy)ethyl]-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-2-[1-(4-fluorophenoxy)ethyl]-1H-imidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-2-[1-(4-fluorophenoxy)ethyl]-1H-imidazole can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 1-(4-chlorophenyl)-1-cyclopropanecarboxylic acid and 1-(4-chlorophenyl)-1-cyclopropane-carbonitrile
Uniqueness: The presence of both chlorophenyl and fluorophenoxyethyl groups in the imidazole ring makes it distinct, providing unique chemical and biological properties.
Properties
CAS No. |
2413884-67-8 |
---|---|
Molecular Formula |
C17H14ClFN2O |
Molecular Weight |
316.8 |
Purity |
95 |
Origin of Product |
United States |
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